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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the framework topology, synthesis, and

characterization of aluminum fumarate, a prominent metal-organic framework (MOF)

commercially known as Basolite® A520. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals in drug development,

offering detailed experimental protocols and a thorough analysis of its structural and functional

properties.

Core Framework Topology and Structural Properties
Aluminum fumarate, with the chemical formula Al(OH)(O₂C-CH=CH-CO₂), is a three-

dimensional metal-organic framework.[1] Its structure is analogous to the well-studied MIL-

53(Al), but it exhibits a more rigid framework.[1][2] The framework is constructed from infinite

helical chains of trans-corner-sharing AlO₆ octahedra. These inorganic chains are

interconnected by the organic fumarate linkers, creating a robust architecture with one-

dimensional, spherical-shaped channels.[1][3] Unlike the parent MIL-53(Al), which is known for

its significant "breathing" effect upon guest molecule adsorption or temperature changes,

aluminum fumarate displays a more rigid behavior with limited flexibility.[1][2]

The crystalline structure of aluminum fumarate is typically characterized as monoclinic with

the space group P2₁/c.[2][4] This rigidity and permanent porosity make it an attractive material

for various applications, including gas storage and separation, catalysis, and as a carrier for

drug delivery.
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Quantitative Structural and Porosity Data
The following table summarizes key quantitative data for aluminum fumarate, compiled from

various studies. These parameters are crucial for understanding the material's capacity and

accessibility for guest molecules.

Parameter Reported Value(s) Unit Reference(s)

Crystallographic Data

Crystal System Monoclinic - [2][4]

Space Group P2₁/c - [2][4]

Unit Cell Volume

(hydrated)
990(1) Å³ [2]

Unit Cell Volume

(dehydrated)
985, 998.0(1) Å³ [4]

Porosity Data

BET Surface Area 726.06 - 1205 m²/g [1][5][6]

Micropore Volume 0.33, 0.38 cm³/g [6][7]

Pore/Channel

Dimensions
5.7 x 6.0 Å [1][3]

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of

aluminum fumarate. These protocols are synthesized from multiple sources to provide a

comprehensive guide for laboratory practice.

Synthesis of Aluminum Fumarate (A520)
A common and environmentally friendly route for the synthesis of aluminum fumarate is

through a reflux reaction in an aqueous medium.[3]

Materials:
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Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

Fumaric acid (C₄H₄O₄)

Sodium hydroxide (NaOH) or Urea (as a modulator)[3]

Deionized water

Procedure (based on a reflux method):[3][8]

Preparation of Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water. A

typical molar ratio is 4 eq of NaOH and 2 eq of fumaric acid.[8]

Preparation of Solution B: In a separate beaker, dissolve aluminum sulfate octadecahydrate

(1 eq) in deionized water, heating to approximately 60 °C to ensure complete dissolution.[8]

Reaction: Slowly add Solution A to Solution B dropwise over a period of 30 minutes while

stirring continuously at 60 °C.[8]

Reflux: Continue stirring the resulting mixture at 60 °C for 2 hours.[8] An alternative reported

method involves refluxing at 80 °C for 24 hours, followed by another 24 hours at 110 °C.[3]

Purification:

Collect the white precipitate by centrifugation (e.g., 2000 rpm for 15 minutes).[8]

Decant the supernatant and wash the solid product thoroughly with deionized water.

Repeat the washing step multiple times to remove unreacted precursors.[8]

Wash with ethanol to aid in the removal of water from the pores.

Drying: Dry the final product in a vacuum oven overnight at a temperature of around 80-100

°C.[6][8]

Characterization Techniques
PXRD is essential for confirming the crystallinity and phase purity of the synthesized aluminum
fumarate.
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Instrumentation: A standard powder diffractometer with Cu Kα radiation (λ = 1.5418 Å) is

typically used.[2]

Sample Preparation: A small amount of the dried MOF powder is gently pressed into a sample

holder.

Data Collection:

2θ Range: 5° to 50°

Step Size: 0.02°

Scan Speed: 1-2°/minute

Expected Results: The resulting diffraction pattern should exhibit characteristic peaks at 2θ

values of approximately 11°, 15°, 21°, 32°, and 43°, confirming the successful synthesis of the

crystalline product.[9]

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific

surface area, pore volume, and pore size distribution.

Instrumentation: A volumetric gas adsorption analyzer.

Sample Preparation and Activation:

Place approximately 50-100 mg of the MOF sample in a sample tube.

Activate the sample by heating under vacuum (degassing) to remove any guest molecules

from the pores. Typical activation conditions are 150 °C overnight.[2]

Measurement:

Adsorbate: Nitrogen (N₂)

Temperature: 77 K (liquid nitrogen bath)

Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀)

range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically
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determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

TGA is used to assess the thermal stability of the aluminum fumarate framework and to

quantify the amount of solvent within the pores.

Instrumentation: A thermogravimetric analyzer.

Procedure:

Place a small amount of the sample (5-10 mg) in an alumina or platinum pan.

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating

rate.

Heating Rate: 5-10 °C/minute

Temperature Range: Room temperature to 700-800 °C

Expected Results: A typical TGA curve for hydrated aluminum fumarate shows an initial

weight loss at around 70-100 °C corresponding to the removal of adsorbed water and solvent

molecules. The framework itself is generally stable up to approximately 400-430 °C, after which

a significant weight loss occurs due to the decomposition of the fumarate linker.[10]

Visualizing the Framework and Processes
The following diagrams, generated using the DOT language, illustrate the fundamental

topology of aluminum fumarate and a typical experimental workflow for its synthesis and

characterization.
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Caption: Simplified topological representation of the aluminum fumarate framework.
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Caption: Experimental workflow for the synthesis and characterization of aluminum fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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